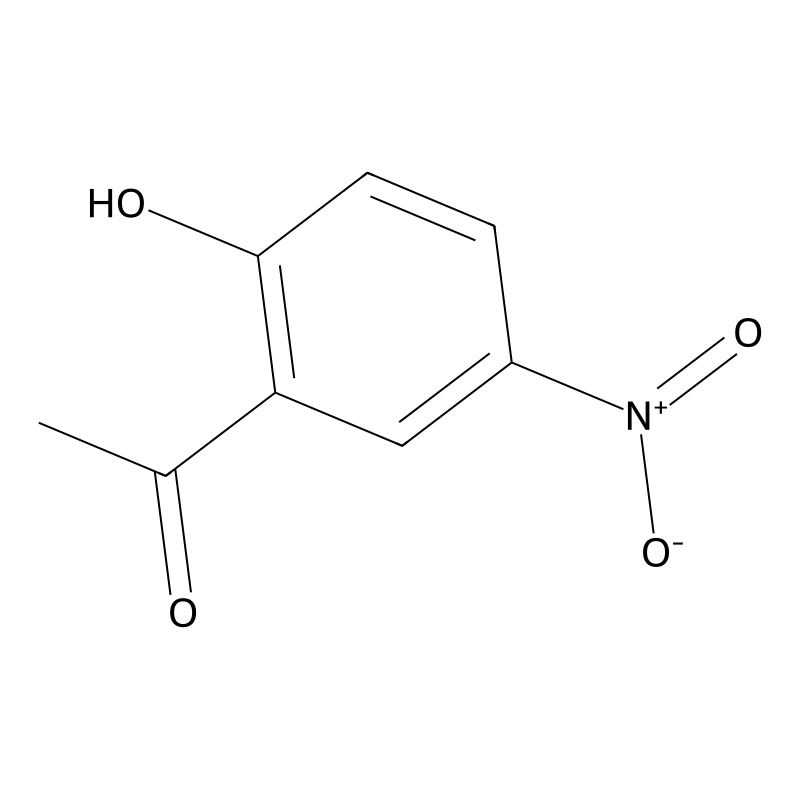

2'-Hydroxy-5'-nitroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Platelet Aggregation Inhibition

Scientific Field: Biomedical Science

Summary of Application: 2’-Hydroxy-5’-nitroacetophenone has been identified as a potential inhibitor of platelet aggregation. Platelet aggregation is a crucial step in the process of blood clotting. Inhibitors of this process are often used in the treatment of conditions such as heart disease and stroke, where the prevention of clot formation can be beneficial.

Synthesis of Chromene Derivatives

Scientific Field: Organic Chemistry

Summary of Application: 2’-Hydroxy-5’-nitroacetophenone may be used in the synthesis of chromene derivatives. Chromenes are a class of organic compounds that are widely used in the synthesis of pharmaceuticals and other biologically active compounds.

Pharmacological Properties of Chalcones

Scientific Field: Pharmacology

Summary of Application: 2’-Hydroxy-5’-nitroacetophenone is a type of chalcone.

Synthesis of 6-Chloro-8-Nitro-4-Oxo-4H-Chromene-3-Carbaldehyde

Organic Building Blocks

Summary of Application: 2’-Hydroxy-5’-nitroacetophenone is used as an organic building block in various chemical reactions. Organic building blocks are often used in the synthesis of complex organic compounds.

2'-Hydroxy-5'-nitroacetophenone, with the chemical formula C₈H₇N₁O₄, is an organic compound characterized by a hydroxyl group and a nitro group attached to an acetophenone structure. This compound is classified under nitrophenols and is known for its distinctive yellow crystalline appearance. It has a molecular weight of 181.15 g/mol and can be identified by its CAS number 1450-76-6. The presence of both the hydroxyl and nitro groups contributes to its unique chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry .

- Nitration: The compound can undergo further nitration at the aromatic ring, producing more complex nitro derivatives.

- Reduction: Under reducing conditions, the nitro group can be converted to an amino group, leading to derivatives with enhanced biological activity.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often more soluble and can exhibit different pharmacological properties .

Research indicates that 2'-Hydroxy-5'-nitroacetophenone exhibits various biological activities. It has been studied for its potential as an antibacterial agent and has shown promise in inhibiting certain cancer cell lines. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration. Specifically, it has been noted for its cytotoxic effects against specific tumor cells, suggesting potential applications in cancer therapy .

Several methods exist for synthesizing 2'-Hydroxy-5'-nitroacetophenone:

- Nitration of Acetophenone: Acetophenone is treated with a mixture of nitric and sulfuric acids to introduce the nitro group at the 5-position.

- Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including the use of phenolic compounds under controlled conditions.

- Microwave-Assisted Synthesis: A modern approach involves using microwave irradiation to enhance reaction rates and yields during synthesis .

Example Synthesis Procedure

A typical synthesis might involve:

- Dissolving acetophenone in a suitable solvent.

- Gradually adding nitrating agents while maintaining low temperatures to control the reaction.

- Following up with hydroxylation using appropriate reagents.

2'-Hydroxy-5'-nitroacetophenone finds applications in several areas:

- Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development, particularly as an anticancer agent.

- Dyes and Pigments: It serves as an intermediate in the synthesis of dyes due to the reactivity of its functional groups.

- Chemical Research: Used as a reagent in various organic synthesis processes to create more complex molecules .

Studies on the interactions of 2'-Hydroxy-5'-nitroacetophenone with biological systems have highlighted its potential effects on enzymatic activities and cellular pathways. Its interactions with proteins involved in cancer cell proliferation have been noted, suggesting that it may inhibit certain pathways critical for tumor growth. Further research is required to elucidate the mechanisms behind these interactions fully .

Several compounds share structural similarities with 2'-Hydroxy-5'-nitroacetophenone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyacetophenone | Hydroxyl group at para position | Less reactive due to fewer nitro groups |

| 2-Hydroxy-4-nitroacetophenone | Hydroxyl at ortho position | Exhibits different biological activities |

| 3-Nitroacetophenone | Nitro group at meta position | Lacks hydroxyl functionality |

These compounds differ primarily in the position of functional groups, which significantly influences their chemical reactivity and biological activity. The unique combination of both hydroxy and nitro groups in 2'-Hydroxy-5'-nitroacetophenone enhances its reactivity compared to others, making it particularly interesting for synthetic chemists and pharmacologists alike .

Green Chemistry Approaches in Hydroxynitroacetophenone Synthesis

Traditional nitration methods for hydroxynitroacetophenone derivatives often rely on hazardous reagents like concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . However, recent innovations prioritize sustainable practices:

Microwave-Assisted Nitration

A green protocol replaces conventional nitrating agents with calcium nitrate (Ca(NO₃)₂) and acetic acid under microwave irradiation (Figure 1). This method achieves high yields (>85%) of 4-hydroxy-3-nitroacetophenone derivatives in <10 minutes, eliminating toxic byproducts and reducing energy consumption .

Carboxylic Acid Solvent Systems

A patented process employs carboxylic acids (e.g., acetic acid) as solvents and divalent metal salts (Cu²⁺, Ni²⁺, Pd²⁺) as catalysts for directional hydroxylation. This approach leverages the ketone carbonyl and nitro groups as bidentate guides, achieving selective 2'-hydroxylation of m-nitroacetophenone with yields exceeding 90% .

| Method | Catalyst/Solvent | Yield | Conditions | Eco-Friendliness |

|---|---|---|---|---|

| Microwave Nitration | Ca(NO₃)₂, Acetic Acid | >85% | 10 min, 100–150°C | High |

| Catalytic Oxidation | Cu(OAc)₂, Acetic Acid | >90% | 60–80°C, 2–4 hr | High |

Metal-Catalyzed Hydrogenation Pathways for Isomer Control

Hydrogenation of 2'-Hydroxy-5'-nitroacetophenone derivatives is critical for producing amines or alcohols. Key catalytic systems include:

Raney Nickel Catalysts

Crude meta-nitroacetophenone, when washed with Na₂CO₃ to remove acidic impurities, undergoes hydrogenation at 25–70°C with Raney nickel. This yields meta-aminoacetophenone or meta-aminophenylmethylcarbinol with >89% efficiency (Table 2) .

| Catalyst | Substrate | Product | Yield | Conditions |

|---|---|---|---|---|

| Raney Nickel | Crude m-Nitroacetophenone | meta-Aminoacetophenone | 89.5% | 25–70°C, 2000 psi H₂ |

| Rhodium/Silica | 3-Nitroacetophenone | 3-Aminoacetophenone | 95% | 80–120°C, H₂ |

Ruthenium Complexes

N,O-chelate ruthenium catalysts enable selective hydrogenation of nitroarenes in aqueous media. For example, nitroacetophenone derivatives achieve turnover numbers (TONs) exceeding 1960 under mild conditions (1 atm H₂, 25–80°C) .

Solvent Engineering in Directional Hydroxylation Reactions

Solvent polarity and acidity critically influence regioselectivity in hydroxylation:

Acidic vs. Neutral Conditions

- Carboxylic Acids: Act as both solvents and proton donors, stabilizing transition states during hydroxylation. This directs nitro groups to the 5'-position while hydroxylating the 2'-position .

- Aqueous Media: Hydrogenation catalysts like Hyd-1/C (hydrogenase immobilized on carbon) achieve nitro-to-amine reduction in water, avoiding organic solvents entirely .

Comparative Solvent Effects

| Solvent | Hydroxylation Site | Nitration Efficiency | Byproduct Formation |

|---|---|---|---|

| Acetic Acid | 2'-Position | High (>90%) | Minimal |

| Ethanol | 5'-Position | Moderate (~70%) | Moderate |

| Aqueous H₂SO₄ | 3'-Position | Low (<50%) | High (sulfates) |

Mechanistic Studies of Nitro Group Manipulation

The interplay between nitro and hydroxyl groups governs reactivity:

Electrophilic Aromatic Substitution

Nitration of acetophenone derivatives proceeds via meta-directing ketone groups. In 2'-hydroxyacetophenone, the electron-donating -OH directs nitration to the ortho and para positions, forming mixed products .

Catalytic Hydrogenation Mechanisms

- Raney Nickel: Reduces nitro groups to amines via H₂ adsorption and electron transfer. Acidic impurities (e.g., HNO₃) poison catalysts, necessitating pre-washing with Na₂CO₃ .

- Biocatalytic Pathways: Hydrogenases (e.g., Hyd-1) enable nitro-to-amine reduction via proton-coupled electron transfer, bypassing traditional catalysts .

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant